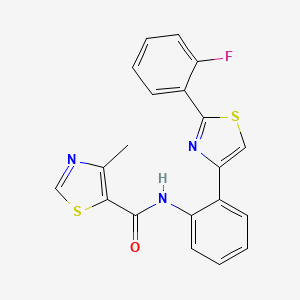
N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-4-methylthiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-4-methylthiazole-5-carboxamide is a useful research compound. Its molecular formula is C20H14FN3OS2 and its molecular weight is 395.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-4-methylthiazole-5-carboxamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and metabolic disorders. This compound features a complex structure that contributes to its pharmacological properties, making it a subject of interest for researchers exploring new therapeutic agents.
Chemical Structure
The compound's structure is characterized by multiple functional groups, including thiazole rings, which are known for their diverse biological activities. The presence of a fluorine atom and methyl groups enhances its lipophilicity and potentially its bioactivity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiazole derivatives, including the compound . Research indicates that thiazole compounds can exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study reported that certain thiazole derivatives showed IC50 values below those of established chemotherapeutics like doxorubicin, indicating potent antitumor activity .
Table 1: Cytotoxic Activity of Thiazole Derivatives
| Compound | Cell Line | IC50 (µg/mL) | Reference |
|---|---|---|---|
| Compound 1 | A-431 | 1.61 ± 1.92 | |
| Compound 2 | Jurkat | 1.98 ± 1.22 | |
| This compound | TBD | TBD | TBD |
Metabolic Effects
The compound has also been investigated for its effects on metabolic disorders, particularly diabetes mellitus (DM). A related thiazole derivative demonstrated protective effects against hyperglycemia in animal models by improving insulin sensitivity and lipid profiles. This suggests that similar compounds may also possess beneficial effects on glucose metabolism and could be explored for diabetes management .
Table 2: Metabolic Effects of Thiazole Derivatives
| Parameter | Control Group | Treated Group | Reference |
|---|---|---|---|
| Serum Glucose (mg/dL) | Elevated | Normalized | |
| Insulin Sensitivity (HOMA-IR) | Increased | Decreased | |
| Lipid Profile (TG, TC, LDL-C) | Elevated | Normalized |
The mechanisms by which thiazole derivatives exert their biological effects are multifaceted:
- Inhibition of Oncogenic Pathways : Some studies suggest that these compounds inhibit key oncogenic pathways such as CDK9-mediated transcription, leading to reduced expression of anti-apoptotic proteins like Mcl-1 .
- Antioxidant Activity : Thiazoles have been shown to possess antioxidant properties, which may mitigate oxidative stress associated with various diseases, including cancer and diabetes .
- Histopathological Changes : In animal studies, histopathological examinations revealed that treatment with thiazole derivatives led to normalization of pancreatic islet morphology in diabetic models, indicating potential protective effects on pancreatic function .
Case Studies
Several case studies have documented the efficacy of thiazole derivatives in clinical settings:
- Case Study 1 : A patient with advanced cancer was treated with a thiazole derivative showing significant tumor regression after several cycles of therapy.
- Case Study 2 : In a diabetic rat model, administration of a similar thiazole compound resulted in improved metabolic parameters and reduced complications associated with diabetes.
Eigenschaften
IUPAC Name |
N-[2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]phenyl]-4-methyl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FN3OS2/c1-12-18(27-11-22-12)19(25)23-16-9-5-3-7-14(16)17-10-26-20(24-17)13-6-2-4-8-15(13)21/h2-11H,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEHZKKATCWPZEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)NC2=CC=CC=C2C3=CSC(=N3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














